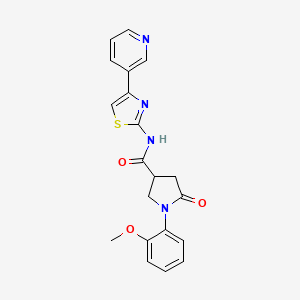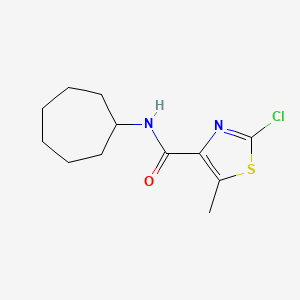![molecular formula C19H17F3N4O2 B11008968 2-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxamide](/img/structure/B11008968.png)
2-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[3-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE is a complex organic compound that features a benzimidazole core, a trifluoromethoxyphenyl group, and a pyrrolidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[3-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives . The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, using appropriate trifluoromethoxy-substituted aryl halides . The final step involves the formation of the pyrrolidinecarboxamide moiety through an amide coupling reaction, often facilitated by coupling agents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[3-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride.
Coupling Agents: EDCI, DCC for amide bond formation.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted benzimidazole derivatives .
Scientific Research Applications
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[3-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[3-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The trifluoromethoxy group enhances its binding affinity and specificity . Additionally, the benzimidazole core can interact with nucleic acids, potentially disrupting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2-(1H-BENZIMIDAZOL-2-YL)-N-PHENYL-1-PYRROLIDINECARBOXAMIDE: Lacks the trifluoromethoxy group, resulting in different binding properties and biological activities.
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[3-(METHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE: Contains a methoxy group instead of a trifluoromethoxy group, affecting its chemical reactivity and pharmacokinetics.
Uniqueness
The presence of the trifluoromethoxy group in 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[3-(TRIFLUOROMETHOXY)PHENYL]-1-PYRROLIDINECARBOXAMIDE imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its efficacy and duration of action in biological systems .
Properties
Molecular Formula |
C19H17F3N4O2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C19H17F3N4O2/c20-19(21,22)28-13-6-3-5-12(11-13)23-18(27)26-10-4-9-16(26)17-24-14-7-1-2-8-15(14)25-17/h1-3,5-8,11,16H,4,9-10H2,(H,23,27)(H,24,25) |
InChI Key |
DRYZFZVTXYFFCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC(=CC=C2)OC(F)(F)F)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-butyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11008885.png)
![5-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopentanamide](/img/structure/B11008901.png)
![N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11008906.png)

![N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11008917.png)
![1-(4-fluorophenyl)-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11008922.png)
![Methyl 5-(2-chlorophenyl)-2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11008925.png)
![Methyl 2-{[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11008929.png)
![(2S)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11008940.png)


![N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11008958.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11008960.png)
![2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11008961.png)
